molecular formula C14H10ClFO2 B6404188 3-(3-Chloro-4-fluorophenyl)-2-methylbenzoic acid CAS No. 1261959-49-2

3-(3-Chloro-4-fluorophenyl)-2-methylbenzoic acid

Cat. No.: B6404188
CAS No.: 1261959-49-2
M. Wt: 264.68 g/mol
InChI Key: FEBMODBWEHVAEZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 2-methylbenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction. Common catalysts include palladium-based catalysts, while solvents like dimethylformamide (DMF) or toluene are used.

    Reaction Steps: The synthesis may involve multiple steps, including nitration, reduction, and coupling reactions. For example, the nitration of 3-chloro-4-fluoroaniline followed by reduction and subsequent coupling with 2-methylbenzoic acid can yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-fluorophenyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in designing new compounds with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylacetic acid
  • 3-Chloro-4-fluorophenylmethanol

Comparison: Compared to similar compounds, 3-(3-Chloro-4-fluorophenyl)-2-methylbenzoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methyl group on the benzoic acid moiety. This combination of substituents imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-11(8)14(17)18)9-5-6-13(16)12(15)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBMODBWEHVAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690530
Record name 3'-Chloro-4'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-49-2
Record name 3'-Chloro-4'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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